molecular formula C22H24N4O5S B277184 N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277184
M. Wt: 456.5 g/mol
InChI Key: KBIFRSIEQVPXPY-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as MPOB, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MPOB is a small molecule drug that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide exerts its effects through the inhibition of NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival. N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide binds to the p65 subunit of NF-κB and prevents its translocation into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, the reduction of tumor growth, and the protection of neurons from oxidative stress and inflammation. N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its low toxicity profile, high specificity for the NF-κB signaling pathway, and its potential therapeutic applications. However, the limitations of using N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its low solubility in water and its potential interactions with other cellular pathways.

Future Directions

For the research of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide include the development of more efficient synthesis methods, the optimization of its therapeutic potential, and the investigation of its potential applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using various methods, including the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butyric acid in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain pure N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and protect neurons from oxidative stress and inflammation.

properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C22H24N4O5S/c27-20(7-4-8-21-24-22(25-31-21)17-5-2-1-3-6-17)23-18-9-11-19(12-10-18)32(28,29)26-13-15-30-16-14-26/h1-3,5-6,9-12H,4,7-8,13-16H2,(H,23,27)

InChI Key

KBIFRSIEQVPXPY-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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